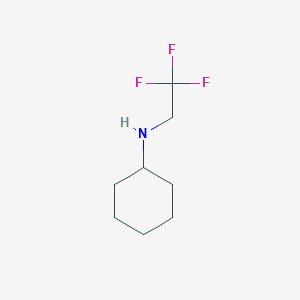

N-(2,2,2-trifluoroethyl)cyclohexanamine

Descripción general

Descripción

N-(2,2,2-trifluoroethyl)cyclohexanamine is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.2 g/mol . It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a trifluoroethyl group. This compound is primarily used for research and development purposes .

Métodos De Preparación

The synthesis of N-(2,2,2-trifluoroethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

N-(2,2,2-trifluoroethyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Aplicaciones Científicas De Investigación

Synthesis of Blocked Isocyanates

One of the primary applications of N-(2,2,2-trifluoroethyl)cyclohexanamine is in the synthesis of N-substituted trichloroacetamides (NTCAs), which serve as blocked isocyanates. These compounds are valuable intermediates in the production of polyurethanes and other polymers. The synthesis involves photochemical reactions where 2,2,2-trifluoroethylamine reacts with tetrachloroethylene (TCE) under UV light to yield NTCAs in high yields.

Case Study: Photochemical Synthesis

- Reaction Conditions : The reaction is conducted in TCE solutions containing an amine under oxygen bubbling at elevated temperatures (over 70 °C).

- Yield : The HCl salt of 2,2,2-trifluoroethylamine produced NTCA with a yield of approximately 71% .

- Significance : This method is advantageous as it allows for the synthesis of a variety of amines, including those with low nucleophilicity, thus broadening the scope of usable substrates .

Development of Antileishmanial Agents

Research has indicated potential antileishmanial activity for compounds related to this compound. The structural modifications involving trifluoromethyl groups have been shown to enhance biological activity against Leishmania species.

Case Study: Structure-Activity Relationship

- Compounds Tested : A series of N-substituted quinazoline derivatives were synthesized and tested for their efficacy against Leishmania donovani and L. amazonensis.

- Findings : Some derivatives exhibited EC50 values in the low micromolar range, indicating significant antileishmanial activity .

- Implications : The incorporation of trifluoromethyl groups could potentially lead to new lead compounds for treating leishmaniasis due to their enhanced potency and favorable physicochemical properties.

Mechanochemical Transformations

This compound has also been explored in mechanochemical transformations involving the CF3 group. These transformations facilitate the synthesis of amides or Schiff bases from nitro compounds under mild conditions.

Case Study: Mechanochemical Coupling

- Process : The coupling reactions are performed without solvents, utilizing mechanical energy to drive the transformations.

- Outcome : This approach not only simplifies the reaction setup but also minimizes environmental impact by reducing solvent use .

- Advantages : The mechanochemical method offers a green alternative to traditional synthetic routes while maintaining high efficiency.

Synthesis of Polyurethanes

The ability of this compound to act as a precursor for polyurethanes is another significant application. The NTCAs derived from this compound can undergo further reactions to form polyurethanes through base-catalyzed condensation reactions.

Data Table: Summary of Reactions and Yields

| Reaction Type | Starting Material | Product Type | Yield (%) |

|---|---|---|---|

| Photochemical Synthesis | TCE + 2,2,2-Trifluoroethylamine | NTCA | 71 |

| Base-Catalyzed Condensation | NTCA + Amines/Alcohols | Ureas/Cabamates | 70-88 |

| Mechanochemical Transformation | Nitro Compounds + CF3 Group | Amides/Schiff Bases | High |

Mecanismo De Acción

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclohexanamine involves its interaction with molecular targets through the trifluoromethyl group. This group can form strong hydrogen bonds and van der Waals interactions with biological molecules, leading to changes in their conformation and activity. The compound can modulate the activity of enzymes, receptors, and other proteins by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparación Con Compuestos Similares

N-(2,2,2-trifluoroethyl)cyclohexanamine can be compared with other similar compounds such as:

Cyclohexanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

N-(2,2,2-trifluoroethyl)aniline: Contains an aromatic ring instead of a cyclohexane ring, leading to different reactivity and applications.

N-(2,2,2-trifluoroethyl)methylamine: Has a simpler structure with a methyl group instead of a cyclohexane ring, affecting its chemical behavior and uses.

This compound stands out due to the presence of both the cyclohexane ring and the trifluoromethyl group, which confer unique properties and make it a valuable compound in various fields of research and industry.

Actividad Biológica

N-(2,2,2-trifluoroethyl)cyclohexanamine is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

- Molecular Formula : C₉H₁₅F₃N

- Molecular Weight : 225.255 g/mol

- CAS Number : 1797801-54-7

The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes. This property is crucial for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl moiety allows the compound to form hydrogen bonds and interact with hydrophobic regions within proteins, modulating enzyme activity or receptor binding. This modulation can influence several biochemical pathways, making the compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. In vitro studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development and therapeutic interventions.

Case Studies

- Dopaminergic Activity :

A study compared N-(2,2,2-trifluoroethyl)-2-(3,4-dihydroxyphenyl)ethylamine with dopamine regarding adenylate cyclase activity in rat striatum. While both dopamine and N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine stimulated adenylate cyclase activity in a dose-dependent manner, the trifluoroethyl analog showed a weaker effect at a concentration of . Further evaluation revealed relaxant effects on isolated rabbit renal and ear arteries without selectivity for dopamine receptors .

Lipophilicity and Membrane Interaction

The trifluoroethyl group significantly contributes to the compound's lipophilicity, enhancing its ability to interact with biological membranes. This property is essential for its pharmacological effects as it influences the compound's distribution and bioavailability within biological systems.

Pharmacological Potential

Due to its structural characteristics and biological interactions, this compound shows promise in various pharmacological contexts. Compounds with similar structures have been explored for their analgesic and anesthetic properties, suggesting that this compound may also exhibit similar therapeutic potential.

Comparative Analysis of Similar Compounds

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h7,12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGPBZDWGNBFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.